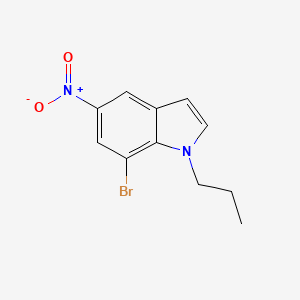

7-Bromo-5-nitro-1-propyl-1H-indole

Description

Properties

Molecular Formula |

C11H11BrN2O2 |

|---|---|

Molecular Weight |

283.12 g/mol |

IUPAC Name |

7-bromo-5-nitro-1-propylindole |

InChI |

InChI=1S/C11H11BrN2O2/c1-2-4-13-5-3-8-6-9(14(15)16)7-10(12)11(8)13/h3,5-7H,2,4H2,1H3 |

InChI Key |

ZOQQPNUQZRSZEV-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CC2=CC(=CC(=C21)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Chemistry and Transformational Studies of 7 Bromo 5 Nitro 1 Propyl 1h Indole

Reactivity of the Bromine Moiety at C7

The bromine atom at the C7 position of the indole (B1671886) ring is a key functional group that serves as a handle for introducing molecular diversity through various chemical transformations. Its reactivity is significantly influenced by the electronic environment of the indole nucleus, particularly the presence of the nitro group at the C5 position.

Cross-Coupling Reactions (e.g., Suzuki, Stille) for Further Functionalization

The C7-bromo substituent is well-suited for participation in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used reaction that pairs an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For 7-Bromo-5-nitro-1-propyl-1H-indole, this reaction provides a direct route to C7-arylated or C7-vinylated indoles. The reaction is tolerant of a wide variety of functional groups and can often be performed in aqueous or biphasic solvent systems. wikipedia.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields, especially with potentially challenging substrates like nitrogen-rich heterocycles. nih.gov

The Stille reaction involves the coupling of an organohalide with an organotin compound (stannane) catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a broad range of functional groups, and the organostannanes are generally stable to air and moisture. wikipedia.org The primary drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org The Stille reaction can be used to introduce aryl, vinyl, and alkynyl groups at the C7 position of the indole core. wikipedia.orgyoutube.com

Below is a table summarizing typical conditions for these cross-coupling reactions as applied to bromo-aromatic systems.

| Reaction | Catalyst | Coupling Partner | Base | Solvent | Typical Products |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl/Vinyl Boronic Acids | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF/Water | 7-Aryl/Vinyl-5-nitro-1-propyl-1H-indoles |

| Stille Coupling | Pd(PPh₃)₄, Pd₂(dba)₃ | Aryl/Vinyl Stannanes | (Not always required) | DMF, Toluene, THF | 7-Aryl/Vinyl-5-nitro-1-propyl-1H-indoles |

Nucleophilic Aromatic Substitution Considerations

The bromine atom at C7 is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strong electron-withdrawing nitro group at the para-position (C5). wikipedia.orgbyjus.com This electronic arrangement stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms upon attack of the nucleophile. wikipedia.org

In this mechanism, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of the resonance-stabilized intermediate. The leaving group, bromide, is subsequently expelled, restoring the aromaticity of the ring. masterorganicchemistry.com This pathway allows for the direct displacement of the bromine by a variety of nucleophiles. For SNAr reactions, the rate of reaction is often dependent on the electronegativity of the leaving group, with fluorine typically being the most reactive halide due to its ability to strongly polarize the carbon it is attached to, making it more electrophilic. organicchemistrytutor.com

Potential nucleophiles for this transformation include:

Alkoxides (e.g., sodium methoxide) to form 7-alkoxy derivatives.

Amines (e.g., piperidine) to form 7-amino derivatives.

Thiols (e.g., sodium thiophenoxide) to form 7-thioether derivatives.

Transformations of the Nitro Group at C5

The nitro group at the C5 position is a versatile functional group that can undergo several important transformations, primarily involving reduction or leveraging its powerful electron-withdrawing character.

Reduction to Amino Group and Subsequent Derivatization

The most common transformation of the C5-nitro group is its reduction to a primary amine (5-amino-7-bromo-1-propyl-1H-indole). This conversion is a critical step in the synthesis of many biologically active indole derivatives. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. sci-hub.st

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) with hydrogen gas or a transfer hydrogenation source like hydrazine (B178648) or ammonium (B1175870) formate. researchgate.net This method is often clean and efficient.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction.

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or indium-mediated reductions can also be effective, particularly for achieving chemoselectivity. ijrar.orgepa.gov

Once the 5-aminoindole (B14826) derivative is formed, the primary amino group can be readily modified through various derivatization reactions. libretexts.org Derivatization is the process of chemically altering a compound to enhance its properties for analysis or to build more complex structures. libretexts.orgsigmaaldrich.com

Examples of subsequent derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide range of substituents.

| Initial Functional Group | Reaction | Reagents | Product Functional Group |

| 5-Nitro | Reduction | Pd/C, H₂; or Fe/HCl | 5-Amino |

| 5-Amino | Acylation | Acetyl Chloride, Pyridine | 5-Acetamido |

| 5-Amino | Sulfonylation | Tosyl Chloride, Pyridine | 5-Tosylamido |

| 5-Amino | Diazotization/Sandmeyer | NaNO₂, HCl; then CuCN | 5-Cyano |

Reactions Involving Electron-Withdrawing Nature of the Nitro Group

The nitro group is one of the strongest electron-withdrawing groups used in organic synthesis. Its presence at C5 significantly deactivates the benzene (B151609) portion of the indole ring towards electrophilic aromatic substitution. youtube.com Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, which typically occur on the benzene ring of indole under certain conditions, would be highly disfavored. youtube.com

The primary influence of the nitro group's electron-withdrawing nature is the activation of the C7 position towards nucleophilic attack, as detailed in section 3.1.2. This effect governs the regioselectivity of substitution reactions on the benzene ring portion of the molecule. wikipedia.orgbyjus.com

Stability and Reactivity of the N-Propyl Moiety

The N-propyl group at the indole nitrogen serves several functions. Primarily, it protects the N-H proton, which is acidic and can interfere with certain reactions, particularly those involving strong bases or organometallic reagents. bhu.ac.in The presence of the alkyl group also enhances the solubility of the indole derivative in organic solvents.

The N-propyl group itself is generally a stable and unreactive moiety under most conditions used to modify the C5 and C7 positions. The C-N bond is strong, and the alkyl chain does not possess readily reactive sites. It would not be affected by the palladium-catalyzed coupling reactions or the typical conditions used for nitro group reduction.

While the indole nitrogen lone pair is part of the aromatic system, the N-propyl group is simply a saturated alkyl chain and does not participate in the ring's aromaticity. wikipedia.org Its primary electronic effect is weakly electron-donating through induction. The stability of this group makes it an effective protecting group that can be retained throughout a multi-step synthesis.

Electrophilic and Nucleophilic Reactivity of the Indole Nucleus in 7-Bromo-5-nitro-1-propyl-1H-indole

The reactivity of the indole nucleus in 7-Bromo-5-nitro-1-propyl-1H-indole is governed by a complex interplay of the electronic effects of its substituents: the electron-withdrawing nitro group at the C5 position, the weakly deactivating bromo group at the C7 position, and the electron-donating propyl group at the N1 position.

Electrophilic Reactivity:

The directing effects of the substituents play a crucial role in determining the position of electrophilic attack. The N-propyl group is an activating group that directs electrophiles primarily to the C3 position of the pyrrole (B145914) ring, which is the most nucleophilic position in N-alkylindoles. The bromo group at C7 is a deactivating group but acts as an ortho-, para-director. The nitro group at C5 is a strong deactivating group and a meta-director.

Considering these competing influences, electrophilic substitution is most likely to occur at the C3 position of the pyrrole ring, which is activated by the N-propyl group and is the inherently most reactive position for electrophilic attack on indoles. Electrophilic attack on the benzene ring is significantly disfavored due to the strong deactivating effect of the nitro group. If forced under harsh conditions, any substitution on the carbocyclic ring would be directed by the interplay of the bromo and nitro groups.

Nucleophilic Reactivity:

The electron-deficient nature of the benzene ring, induced by the nitro group, makes the carbocyclic part of 7-Bromo-5-nitro-1-propyl-1H-indole susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the C7 position, being a good leaving group, is a potential site for nucleophilic attack. The presence of the electron-withdrawing nitro group in a para-like position relative to the bromine atom can activate the C7 position towards nucleophilic displacement.

Furthermore, the N1 position of the indole can also exhibit nucleophilic character. While the nitrogen is part of an aromatic system, it can be deprotonated under strongly basic conditions to form an indolide anion, which is a potent nucleophile. However, in 7-Bromo-5-nitro-1-propyl-1H-indole, this position is already substituted with a propyl group.

Computational and Theoretical Investigations of 7 Bromo 5 Nitro 1 Propyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 7-Bromo-5-nitro-1-propyl-1H-indole, these methods offer a microscopic view of its properties, from the geometry of its ground state to the prediction of its spectroscopic signatures.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the case of 7-Bromo-5-nitro-1-propyl-1H-indole, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G), are utilized to determine its optimized molecular geometry. These calculations typically reveal the bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy conformation.

The electronic structure analysis derived from DFT provides a wealth of information. The distribution of electron density, for instance, highlights the electron-withdrawing effects of the nitro group at the C5 position and the bromo group at the C7 position, which significantly influence the reactivity of the indole (B1671886) ring. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy and localization of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's energy and location point to its electron-accepting capabilities. The HOMO-LUMO energy gap is a key parameter in assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Representative DFT-Calculated Properties for Substituted Indoles

| Property | Description | Typical Findings for Analogous Systems |

| Optimized Geometry | Bond lengths, bond angles, and dihedral angles at the minimum energy state. | Planar indole ring with specific orientations of the propyl, bromo, and nitro groups. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Localized primarily on the indole ring, indicating its role as the primary site for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Often localized around the nitro group, suggesting susceptibility to nucleophilic attack at this site. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity. |

| Mulliken Charges | Partial charges on each atom. | Reveals the electrophilic and nucleophilic centers within the molecule. |

Ab Initio Calculations for Conformational Analysis

While DFT is a workhorse for electronic structure, ab initio methods, which are based on first principles without empirical parameterization, are invaluable for detailed conformational analysis. For 7-Bromo-5-nitro-1-propyl-1H-indole, the flexibility of the N-propyl group introduces several possible conformations, or rotamers.

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can be used to map the potential energy surface (PES) as a function of the key dihedral angles of the propyl chain. This analysis helps to identify the most stable conformers and the energy barriers between them. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments and its ability to interact with other molecules.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results for structure verification.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. The calculated frequencies for the C-H, N-O, and C-Br stretching and bending modes in 7-Bromo-5-nitro-1-propyl-1H-indole can be correlated with experimental IR spectra to confirm the presence of these functional groups.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted shifts are instrumental in assigning the signals in experimental NMR spectra, providing a powerful tool for structural elucidation.

Table 2: Predicted Spectroscopic Data for 7-Bromo-5-nitro-1-propyl-1H-indole (Illustrative)

| Spectroscopic Data | Predicted Parameter | Significance |

| Vibrational Frequencies (IR) | Stretching frequency of the N-O bond in the nitro group. | Typically appears in the 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹ regions. |

| Stretching frequency of the C-Br bond. | Expected in the lower frequency region of the spectrum. | |

| ¹H NMR Chemical Shifts | Chemical shifts of the protons on the propyl group. | Distinct signals for the -CH₂- and -CH₃ groups, influenced by their proximity to the indole ring. |

| Chemical shifts of the aromatic protons on the indole ring. | Their positions are affected by the electron-withdrawing nitro and bromo substituents. | |

| ¹³C NMR Chemical Shifts | Chemical shifts of the carbon atoms in the indole core and propyl chain. | Provides a carbon skeleton map of the molecule. |

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of 7-Bromo-5-nitro-1-propyl-1H-indole over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the molecule's conformational landscape and its interactions with its environment, such as a solvent or a biological macromolecule.

For 7-Bromo-5-nitro-1-propyl-1H-indole, MD simulations can reveal how the propyl chain samples different conformations in solution, providing a more realistic picture than static quantum chemical calculations. Furthermore, these simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, between the molecule and its surroundings. This is particularly important for understanding its solubility and potential binding modes to a target protein.

Mechanistic Insights into Reaction Pathways and Transition States

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. For 7-Bromo-5-nitro-1-propyl-1H-indole, this includes understanding how it is synthesized and how it might be further functionalized.

Elucidation of Reaction Mechanisms for Functionalization

The functionalization of the indole core is a key area of synthetic chemistry. Theoretical studies can provide detailed mechanistic insights into these reactions. For instance, the N-alkylation of 7-bromo-5-nitro-1H-indole to form the 1-propyl derivative is a crucial synthetic step.

This reaction typically proceeds via an S_N2 mechanism. The first step involves the deprotonation of the indole nitrogen by a base, such as sodium hydride (NaH), to form a nucleophilic indole anion. This anion then attacks an alkylating agent, like 1-bromopropane (B46711), displacing the bromide and forming the N-propylated product.

Computational chemistry can model this entire reaction pathway. By locating the transition state structure for the S_N2 reaction and calculating its energy, the activation barrier for the reaction can be determined. This provides a quantitative measure of the reaction's feasibility and can help in optimizing the reaction conditions. Furthermore, calculations can explore potential side reactions and byproducts, offering a comprehensive understanding of the reaction mechanism.

Energy Profiles and Kinetic Barriers

Detailed computational studies specifically mapping the energy profiles and kinetic barriers for reactions involving 7-Bromo-5-nitro-1-propyl-1H-indole are not extensively available in public literature. However, insights can be drawn from theoretical investigations of related substituted indoles and the fundamental principles of reaction dynamics.

Energy profiles for chemical reactions involving this molecule, such as electrophilic or nucleophilic attack, would be calculated using quantum mechanical methods like Density Functional Theory (DFT). These calculations would map the potential energy surface of the reaction, identifying transition states and intermediates. The kinetic barriers, or activation energies, are determined from the energy difference between the reactants and the transition states.

For 7-Bromo-5-nitro-1-propyl-1H-indole, the presence of a bulky propyl group at the N-1 position would sterically hinder approaches to the nitrogen and the adjacent C-7 position. The bromo and nitro groups at the C-7 and C-5 positions, respectively, are strongly electron-withdrawing, which would significantly influence the electron density distribution across the indole ring and, consequently, the energy barriers for various reactions. For instance, these substituents would deactivate the benzene (B151609) portion of the indole ring towards electrophilic substitution, leading to higher kinetic barriers for such reactions. Conversely, they might lower the barriers for nucleophilic aromatic substitution.

A hypothetical reaction coordinate for an electrophilic substitution on the pyrrole (B145914) ring, which is generally more reactive in indoles, would still be influenced by the substituents on the benzene ring through inductive and resonance effects. The propyl group's electron-donating nature could slightly increase the electron density of the pyrrole ring, potentially lowering the kinetic barrier for electrophilic attack at the C-3 position.

Table 1: Hypothetical Energy Data for a Reaction of 7-Bromo-5-nitro-1-propyl-1H-indole

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +25 |

| Intermediate | +5 |

| Transition State 2 | +15 |

| Products | -10 |

Note: This table is illustrative and not based on specific experimental or calculated data for the title compound.

Computational Studies on Substituent Effects on Indole Reactivity

Computational studies on various substituted indoles provide a framework for understanding the reactivity of 7-Bromo-5-nitro-1-propyl-1H-indole. The reactivity of the indole nucleus is a delicate balance of the electron-rich pyrrole ring and the benzenoid ring. Substituents can dramatically alter this balance.

The nitro group at the C-5 position is a powerful electron-withdrawing group through both resonance and inductive effects. This significantly reduces the electron density of the benzene part of the indole, making it less susceptible to electrophilic attack. Computational studies on 5-nitroindole (B16589) have shown a marked decrease in the HOMO (Highest Occupied Molecular Orbital) energy, which correlates with reduced reactivity towards electrophiles. researchgate.net

The bromo group at the C-7 position also acts as an electron-withdrawing group via induction, further deactivating the benzene ring. Its effect is generally less pronounced than the nitro group. However, its position adjacent to the pyrrole ring can also influence the steric environment of the N-1 position.

The propyl group at the N-1 position is an alkyl group and is generally considered electron-donating through an inductive effect. This increases the electron density of the pyrrole ring, particularly at the C-3 position, which is the typical site for electrophilic attack on N-alkylindoles. However, the propyl group also introduces significant steric bulk. Computational studies on N-substituted indoles have shown that while N-alkylation enhances the nucleophilicity of the C-3 position, the steric hindrance from the alkyl chain can influence the approach of reagents. nih.gov

The interplay of these three substituents in 7-Bromo-5-nitro-1-propyl-1H-indole would be complex. The electron-donating propyl group would activate the pyrrole ring, while the electron-withdrawing nitro and bromo groups would deactivate the benzene ring. This differential reactivity is a key aspect that would be explored in computational studies. For example, calculations of the electrostatic potential (ESP) would likely show a highly positive (electron-poor) region over the benzene ring and a more negative (electron-rich) region over the pyrrole ring, particularly at C-3.

Table 2: Predicted Electronic Properties of Substituted Indoles

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Indole | -5.5 | -0.2 | 2.1 |

| 5-Nitroindole | -6.2 | -1.5 | 5.8 |

| 1-Propylindole | -5.3 | -0.1 | 2.3 |

| 7-Bromo-5-nitro-1H-indole | -6.4 (estimated) | -1.7 (estimated) | High (estimated) |

Note: The values for 7-Bromo-5-nitro-1H-indole are estimations based on the effects of the individual substituents observed in other computational studies.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

To date, no published studies contain the specific ¹H NMR or ¹³C NMR data for 7-Bromo-5-nitro-1-propyl-1H-indole . Such research would be essential to assign the chemical shifts and coupling constants for the protons and carbons in the molecule, providing unambiguous evidence of its structure.

¹H NMR and ¹³C NMR Assignments

A detailed analysis would require the acquisition and interpretation of ¹H and ¹³C NMR spectra. This would involve identifying the signals corresponding to each hydrogen and carbon atom in the molecule, including those of the propyl chain and the substituted indole (B1671886) core. Without experimental spectra, a data table of these assignments cannot be generated.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of atoms within the molecule. COSY spectra would reveal proton-proton couplings, while HSQC and HMBC would establish one-bond and multiple-bond correlations between protons and carbons, respectively. This level of detailed structural elucidation is not possible without access to the specific 2D NMR data for the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

While the molecular weight of the related compound 7-Bromo-5-nitro-1H-indole is known to be 241.04 g/mol , the addition of a propyl group would increase this value. sigmaaldrich.com A definitive analysis requires experimental mass spectrometry data.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis would provide the exact mass of 7-Bromo-5-nitro-1-propyl-1H-indole , which allows for the determination of its elemental composition with high accuracy. Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable insights into the molecule's structure and stability. This data is currently unavailable.

LC-MS for Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for monitoring the progress of chemical reactions and assessing the purity of the resulting products. In the context of synthesizing 7-Bromo-5-nitro-1-propyl-1H-indole , LC-MS would be crucial for optimizing reaction conditions and ensuring the isolation of a pure sample for further analysis. However, no published synthetic routes or associated LC-MS data for this specific compound could be located.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

There is no record of X-ray crystallographic studies for 7-Bromo-5-nitro-1-propyl-1H-indole . Should the compound be successfully synthesized and crystallized, X-ray crystallography would provide unequivocal proof of its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of a molecule, offering a molecular fingerprint. nih.govamerigoscientific.com While IR spectroscopy measures the absorption of infrared radiation by molecules, leading to changes in their dipole moments, Raman spectroscopy involves the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule. nih.gov These two methods are often complementary, as some vibrational modes may be active in one technique but not the other. nih.gov

For 7-Bromo-5-nitro-1-propyl-1H-indole, the vibrational spectrum can be predicted by analyzing its constituent functional groups. The presence of a nitro group (NO₂) gives rise to characteristic strong stretching vibrations. Generally, the asymmetric stretching of the NO₂ group is observed in the 1550-1500 cm⁻¹ region, while the symmetric stretching appears in the 1360-1300 cm⁻¹ range in IR spectra of nitroaromatic compounds. wikipedia.org In Raman spectra, these bands are also typically observed and can provide complementary information. researchgate.net

The indole ring itself presents a complex series of vibrations. The N-H stretching vibration, present in the parent 7-Bromo-5-nitro-1H-indole, would be absent in the 1-propyl derivative. Instead, vibrations associated with the propyl group would be present. These include C-H stretching vibrations of the CH₂, and CH₃ groups, typically found in the 3000-2850 cm⁻¹ region. Bending vibrations for the propyl group would also be expected at lower wavenumbers.

The C-Br stretching vibration is typically found in the low-frequency region of the spectrum, generally below 700 cm⁻¹. The precise position can be influenced by the substitution pattern on the aromatic ring. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane bending vibrations, which are sensitive to the substitution pattern, appear in the 900-650 cm⁻¹ region.

A hypothetical data table of expected vibrational frequencies for 7-Bromo-5-nitro-1-propyl-1H-indole, based on known data for similar structures, is presented below. It is important to note that these are predicted ranges and experimental verification is necessary for confirmation.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 | 1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1300 | 1360 - 1300 |

| Propyl (C-H) | Stretch (CH₂, CH₃) | 3000 - 2850 | 3000 - 2850 |

| Aromatic (C-H) | Stretch | > 3000 | > 3000 |

| Aromatic Ring | C=C Stretch | 1620 - 1450 | 1620 - 1450 |

| C-N Stretch | Indole Ring | 1350 - 1250 | 1350 - 1250 |

| C-Br Stretch | < 700 | < 700 |

Advanced Chromatographic Techniques for Separation and Purification in Research (e.g., HPLC, SFC)

The separation and purification of newly synthesized compounds are critical steps in chemical research to ensure the purity of the final product for subsequent analysis and testing. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two of the most powerful and widely used techniques for this purpose. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sigmaaldrich.com For a compound like 7-Bromo-5-nitro-1-propyl-1H-indole, which is a relatively non-polar molecule, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

A typical HPLC method for the analysis of this compound would involve a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased over time. This allows for the efficient elution of compounds with a wide range of polarities. Detection is commonly performed using a UV-Vis detector, as the indole ring and nitro group are strong chromophores.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. Supercritical CO₂ is non-polar and has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. SFC is often considered a "green" chromatography technique due to the reduced use of organic solvents.

For the separation of 7-Bromo-5-nitro-1-propyl-1H-indole, SFC would likely be performed in normal-phase mode, using a polar stationary phase (e.g., silica (B1680970) or a modified polar phase). A co-solvent, such as methanol or ethanol, is typically added to the supercritical CO₂ to modify the mobile phase strength and improve the solubility of the analyte.

SFC can be particularly advantageous for the purification of complex mixtures and for chiral separations, should the molecule possess a stereocenter. The separation mechanism in SFC is complex and can involve both adsorption and partition mechanisms, depending on the stationary phase and mobile phase composition.

A hypothetical comparison of chromatographic conditions for the analysis of 7-Bromo-5-nitro-1-propyl-1H-indole is provided below.

| Parameter | HPLC (Reversed-Phase) | SFC (Normal-Phase) |

| Stationary Phase | C18-modified silica | Silica or polar-modified phase |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | Supercritical CO₂ with a polar co-solvent (e.g., Methanol) |

| Detection | UV-Vis (at λmax of the compound) | UV-Vis, Mass Spectrometry (MS) |

| Key Separation Principle | Hydrophobic interactions | Adsorption and/or partitioning based on polarity |

| Advantages | Robust, versatile, widely available | Fast, high efficiency, reduced organic solvent consumption |

Potential Applications in Chemical Sciences and Materials Research

7-Bromo-5-nitro-1-propyl-1H-indole as a Versatile Synthetic Building Block

The true potential of 7-Bromo-5-nitro-1-propyl-1H-indole lies in its utility as a multi-functional building block. The distinct reactivity of the bromine and nitro substituents allows for sequential and site-selective modifications, providing a clear pathway to complex molecular architectures.

The indole (B1671886) nucleus is a key component in many organic materials, including those with applications in electronics and photonics. nih.gov The functional groups on 7-Bromo-5-nitro-1-propyl-1H-indole make it an attractive precursor for such advanced materials.

The bromine atom at the C7 position is particularly amenable to transition-metal-catalyzed cross-coupling reactions. nih.gov Techniques like Suzuki, Stille, Heck, and Sonogashira couplings could be employed to link the indole core to other aromatic or unsaturated systems. This strategy allows for the construction of conjugated polymers or oligomers where the indole unit can modulate the electronic properties. The electron-withdrawing nitro group at C5 would further influence the HOMO/LUMO energy levels of the resulting materials, a critical factor in designing organic semiconductors, dye-sensitized solar cells, and organic light-emitting diodes (OLEDs).

Furthermore, the nitro group can be chemically reduced to an amine. This resulting amino-indole derivative opens up another avenue for polymerization, for instance, through the formation of polyamides or polyimines, creating materials with potentially unique thermal and mechanical properties. The N-propyl group, while seemingly simple, enhances solubility in organic solvents, a crucial aspect for the solution-based processing of organic materials.

The synthesis of complex natural products and novel pharmaceuticals often relies on the use of densely functionalized heterocyclic intermediates. rsc.org 7-Bromo-5-nitro-1-propyl-1H-indole is well-suited for this role. Its documented synthesis as part of a patent for DGAT-1 inhibitors highlights its utility in medicinal chemistry. google.com

The differential reactivity of the C7-bromo and C5-nitro groups allows for a stepwise functionalization. For example, a Suzuki coupling could be performed at the C7 position, followed by the reduction of the nitro group at C5 to an amine. This amine could then undergo a host of transformations, such as acylation, alkylation, or diazotization, to introduce further complexity. This orthogonal reactivity is highly desirable in multi-step total synthesis, where protecting groups and selective reactions are paramount. The indole ring itself can also be part of cyclization reactions to build polycyclic alkaloid-like structures. rsc.org

| Reaction Type | Potential Transformation of 7-Bromo-5-nitro-1-propyl-1H-indole | Resulting Structure |

| Suzuki Coupling | Reaction of the C7-Br with a boronic acid (R-B(OH)₂) | 7-Aryl-5-nitro-1-propyl-1H-indole |

| Sonogashira Coupling | Reaction of the C7-Br with a terminal alkyne (R-C≡CH) | 7-Alkynyl-5-nitro-1-propyl-1H-indole |

| Nitro Reduction | Reduction of the C5-NO₂ group (e.g., with SnCl₂ or H₂/Pd) | 7-Bromo-1-propyl-1H-indol-5-amine |

| Buchwald-Hartwig Amination | Reaction of the C7-Br with an amine (R₂NH) | 7-(Dialkylamino)-5-nitro-1-propyl-1H-indole |

Potential as a Ligand or Scaffold in Catalysis

Indole derivatives have been successfully employed as chiral ligands and scaffolds in asymmetric catalysis. thieme-connect.com The ability to functionalize both the pyrrole (B145914) and benzene (B151609) rings of the indole structure allows for the fine-tuning of steric and electronic properties of the resulting ligands. 7-Bromo-5-nitro-1-propyl-1H-indole could serve as a valuable platform for developing new ligand systems.

For instance, the bromine atom at C7 could be replaced with a phosphine (B1218219) group via a coupling reaction. The resulting phosphine-indole derivative could act as a ligand for various transition metals like palladium, rhodium, or copper. acs.org The electronic nature of the ligand, and thus its catalytic activity, would be heavily influenced by the persistent nitro group at C5. Alternatively, the nitro group could be reduced to an amine, which could then be converted into a Schiff base or another coordinating moiety. The combination of a phosphine at C7 and another donor group derived from the C5 position could lead to novel bidentate ligands with unique catalytic properties. The control over regioselectivity in such syntheses is a key advantage. acs.orgacs.org

Role in the Development of Functional Organic Frameworks

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from organic linkers and metal nodes or through covalent bonds. They have garnered immense interest for applications in gas storage, separation, and catalysis. The defined structure of 7-Bromo-5-nitro-1-propyl-1H-indole makes it a candidate for use as a functional linker in such frameworks.

To be used in a MOF, the indole derivative would need to be functionalized with coordinating groups, such as carboxylic acids. The bromine atom could be converted to a carboxylic acid group through a sequence of lithium-halogen exchange followed by quenching with CO₂. A second carboxylic acid could potentially be introduced at another position on the indole ring. The resulting dicarboxylic acid linker could then be reacted with metal ions to form a MOF. The nitro group within the pores of the MOF could serve as a reactive site for post-synthetic modification or as a catalytic center. Indole-based MOFs have been shown to enable highly selective reactions within their confined pore spaces. rsc.org

Exploration in Optoelectronic or Supramolecular Chemistry

The photophysical properties of indole are well-known, and its derivatives are often fluorescent. The introduction of a nitro group, a strong electron-withdrawing group, and a bromine atom can significantly alter these properties. Specifically, nitroaromatic compounds are often used as quenchers of fluorescence or as components in charge-transfer complexes.

This positions 7-Bromo-5-nitro-1-propyl-1H-indole as an interesting molecule for studies in supramolecular chemistry. It could act as a host or guest in host-guest systems, with interactions driven by hydrogen bonding (to the nitro group) and halogen bonding (from the bromine atom). Its electron-deficient aromatic system could form charge-transfer complexes with electron-rich aromatic molecules, leading to colored solutions or solid-state materials with interesting optical properties. The photoreactive nature of some nitro-indole derivatives also suggests potential applications in developing photocleavable protecting groups or "caged" compounds. nih.gov

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The currently documented synthesis of 7-Bromo-5-nitro-1-propyl-1H-indole involves a three-step sequence starting from 5-nitroindoline. google.com The process includes bromination, oxidation, and subsequent N-alkylation. google.com While effective, future research could focus on developing more streamlined and sustainable synthetic strategies.

| Step | Precursor | Reagents | Product | Yield |

| 1 | 5-nitroindoline | Bromine, Acetic Acid | 7-Bromo-5-nitroindoline | 80% |

| 2 | 7-Bromo-5-nitroindoline | DDQ, Ethanol | 7-Bromo-5-nitro-1H-indole | 84% |

| 3 | 7-Bromo-5-nitro-1H-indole | 1-Bromopropane (B46711), Cesium Carbonate, DMF | 7-Bromo-5-nitro-1-propyl-1H-indole | Not specified |

Investigation of Novel Reaction Pathways and Reactivity Patterns

The reactivity of 7-Bromo-5-nitro-1-propyl-1H-indole is largely unexplored, presenting a fertile ground for future chemical investigations. The presence of both a bromine atom and a nitro group suggests a rich and varied reactivity profile.

Future studies could systematically explore the reactivity of this compound. For example, the nitro group can be reduced to an amino group, which can then serve as a handle for further functionalization. The bromine atom at the C-7 position is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups. acs.org Investigating the interplay between the nitro and bromo groups and their influence on the regioselectivity of these reactions will be crucial. Additionally, the indole (B1671886) ring itself can undergo electrophilic substitution reactions, and understanding how the existing substituents direct incoming electrophiles would be of significant interest. rsc.org

Advanced Theoretical Modeling of Structure-Reactivity Relationships

Computational chemistry offers a powerful tool to predict and understand the behavior of molecules. For 7-Bromo-5-nitro-1-propyl-1H-indole, advanced theoretical modeling could provide invaluable insights into its structure-reactivity relationships.

Future research in this area could involve the use of density functional theory (DFT) and other computational methods to model the electronic properties of the molecule. These studies could predict the most likely sites for nucleophilic and electrophilic attack, elucidate reaction mechanisms, and rationalize observed reactivity patterns. Furthermore, theoretical calculations could be employed to predict the spectroscopic properties (e.g., NMR, IR, UV-Vis) of the compound and its derivatives, aiding in their characterization. By correlating theoretical predictions with experimental results, a deeper understanding of the molecule's behavior can be achieved, guiding the design of new reactions and materials.

Exploration of New Non-Biological Applications in Materials Science and Catalysis

While many indole derivatives find applications in medicine, the unique electronic properties of 7-Bromo-5-nitro-1-propyl-1H-indole suggest its potential in non-biological fields such as materials science and catalysis.

The presence of the nitro group, a strong electron-withdrawing group, can impart interesting optical and electronic properties to the molecule. biosearchtech.comnih.gov Future research could explore the synthesis of polymers or oligomers incorporating this indole derivative for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromine atom provides a convenient point for polymerization or for grafting the molecule onto surfaces. In the realm of catalysis, indole-based ligands have been used to create effective catalysts for various organic transformations. rsc.orgacs.org The functional groups on 7-Bromo-5-nitro-1-propyl-1H-indole could be modified to create novel ligands for transition metal catalysts, potentially leading to new catalytic systems with unique reactivity and selectivity. rsc.org

Expanding the Scope of Derivatization for Tailored Properties

The true potential of 7-Bromo-5-nitro-1-propyl-1H-indole may lie in its use as a versatile scaffold for the synthesis of a wide range of derivatives with tailored properties. The functional handles present in the molecule allow for extensive chemical modification.

Future work should focus on systematically exploring the derivatization of this compound. The nitro group can be transformed into a variety of other functional groups, including amines, amides, and azides, each opening up new avenues for further reactions. The bromine atom can be replaced with a plethora of different substituents through cross-coupling chemistry. acs.org The N-propyl group could also be varied to modulate the solubility and steric properties of the resulting derivatives. This systematic derivatization, guided by theoretical modeling and a thorough understanding of the compound's reactivity, could lead to the development of new molecules with precisely tuned properties for specific applications in materials science, catalysis, or other fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.